

Spectroscopic Profile of 2-Bromo-1-phenyl-pentan-1-one: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-1-phenyl-pentan-1-one**

Cat. No.: **B138646**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Bromo-1-phenyl-pentan-1-one** (CAS No: 49851-31-2). The information presented herein is crucial for the accurate identification, characterization, and quality control of this important synthetic intermediate in research and pharmaceutical development.

Molecular Structure and Properties

2-Bromo-1-phenyl-pentan-1-one is a halogenated ketone with the molecular formula $C_{11}H_{13}BrO$ and a molecular weight of 241.12 g/mol .^[1] Its structure consists of a phenyl group attached to a pentanone backbone, with a bromine atom substituted at the alpha-carbon (position 2) relative to the carbonyl group. This compound is typically a bright yellow oily liquid. ^{[1][2]}

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of **2-Bromo-1-phenyl-pentan-1-one**. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of **2-Bromo-1-phenyl-pentan-1-one** is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the phenyl ring typically appear as a multiplet in the downfield region (δ ~7.3–7.5 ppm).[1] The proton at the chiral center (C2), being adjacent to both the bromine atom and the carbonyl group, is deshielded and would likely appear as a triplet. The methylene and methyl protons of the propyl chain will exhibit characteristic multiplets in the upfield region.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon (C1) is expected to have a chemical shift in the downfield region, typical for ketones. The carbon atom bonded to the bromine (C2) will also be significantly deshielded, with an expected chemical shift in the range of δ ~30–40 ppm.[1] The aromatic carbons will show a series of peaks in the aromatic region.

Table 1: Predicted NMR Spectroscopic Data

Assignment	¹ H NMR (ppm)	¹³ C NMR (ppm)
Aromatic C-H	~7.3-7.5 (m)	~128-134
C=O	-	~195-205
CH-Br	Triplet	~30-40
CH ₂	Multiplet	-
CH ₂	Multiplet	-
CH ₃	Triplet	-

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Bromo-1-phenyl-pentan-1-one** is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O).[1]

Table 2: Characteristic IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O (Ketone)	~1700	Strong
C-H (Aromatic)	~3000-3100	Medium-Weak
C-H (Aliphatic)	~2850-3000	Medium
C-Br	~500-600	Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-Bromo-1-phenyl-pentan-1-one**, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M and M+2) of similar intensity.[1]

Table 3: Expected Mass Spectrometry Data

m/z	Assignment
240/242	[M] ⁺ (Molecular ion)
161	[M-Br] ⁺
105	[C ₆ H ₅ CO] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-1-phenyl-pentan-1-one** in a suitable deuterated solvent (e.g., CDCl₃).

- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).
- Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy

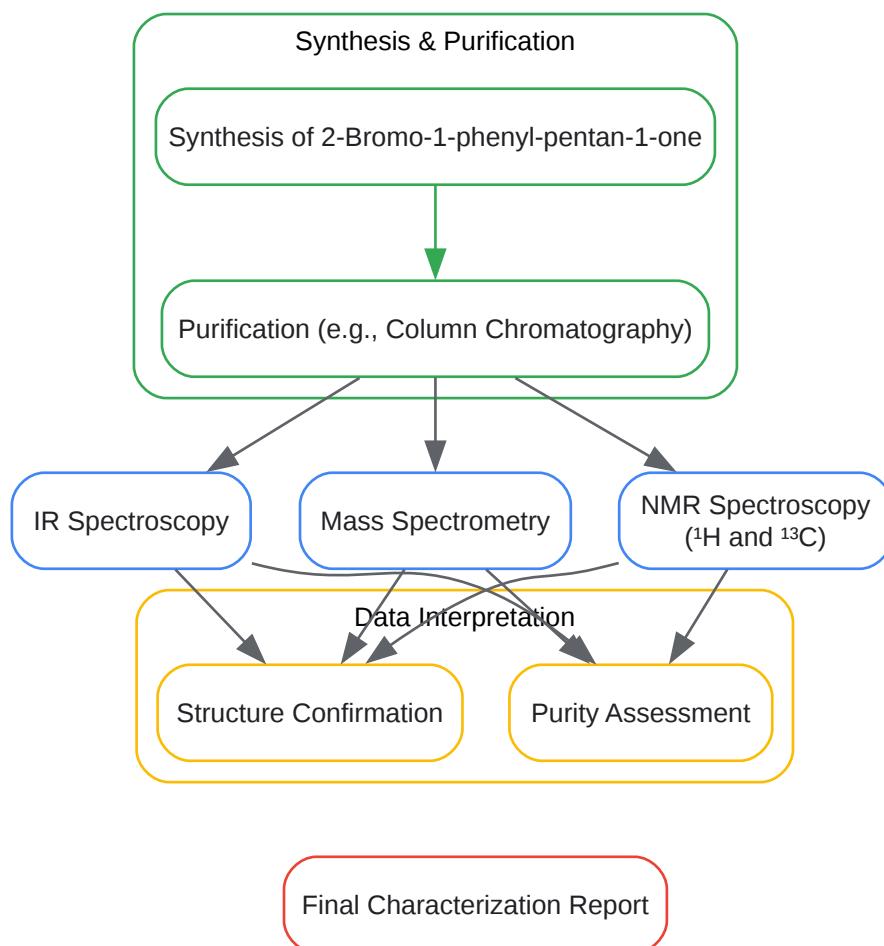
- Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Analysis: Identify the characteristic absorption bands and compare them to known values.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of **2-Bromo-1-phenyl-pentan-1-one**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2-Bromo-1-phenyl-pentan-1-one**.

This guide provides essential spectroscopic data and protocols for the characterization of **2-Bromo-1-phenyl-pentan-1-one**. Adherence to these guidelines will ensure the reliable identification and use of this compound in further research and development activities.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-1-phenyl-pentan-1-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b138646#spectroscopic-data-of-2-bromo-1-phenyl-pentan-1-one-nmr-ir-ms>

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